5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222076
InChI: InChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine

CAS No.:

Cat. No.: VC16222076

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine -

Specification

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name 5-[[(3R)-3-methylpiperazin-1-yl]methyl]pyrimidine
Standard InChI InChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m1/s1
Standard InChI Key ZONWYBHYAVBBDC-SECBINFHSA-N
Isomeric SMILES C[C@@H]1CN(CCN1)CC2=CN=CN=C2
Canonical SMILES CC1CN(CCN1)CC2=CN=CN=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-{[(3R)-3-Methylpiperazin-1-yl]methyl}pyrimidine consists of a pyrimidine ring substituted at the 5-position with a methylene-linked (3R)-3-methylpiperazine moiety. The (3R)-stereochemistry of the methyl group on the piperazine ring is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . The molecular formula is C₁₀H₁₇N₅, with a calculated molecular weight of 207.28 g/mol .

Stereochemical Considerations

The (3R)-configuration ensures optimal spatial orientation for binding to target proteins. Computational studies of analogous compounds demonstrate that the methyl group’s position influences hydrogen-bonding networks and hydrophobic interactions within enzyme active sites . For example, in PI3K inhibitors, the (R)-enantiomer of 3-methylpiperazine derivatives shows 10-fold higher selectivity compared to the (S)-form .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine typically involves multi-step sequences combining pyrimidine core modifications with piperazine derivatization. A representative pathway, adapted from malaria drug development , is outlined below:

  • Pyrimidine Core Formation:

    • Condensation of amidines with β-diketones yields 5-chloropyrimidine intermediates.

    • Substitution at the 5-position is achieved via nucleophilic aromatic substitution (SNAr) with methylamine derivatives.

  • Piperazine Introduction:

    • Reductive amination between 5-(aminomethyl)pyrimidine and (3R)-3-methylpiperazine using sodium triacetoxyborohydride (STAB) affords the target compound .

Optimization Challenges

  • Steric Hindrance: The bulky (3R)-3-methyl group necessitates prolonged reaction times (24–48 hrs) for complete conversion .

  • Enantiomeric Purity: Chiral resolution via HPLC or enzymatic methods is required to isolate the (R)-enantiomer .

Pharmacological Applications

Antimalarial Activity

A patent by DK3137455T3 discloses triaminopyrimidine compounds, including derivatives of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine, as potent antimalarials. Key findings include:

CompoundIC₅₀ (Plasmodium falciparum)Selectivity Index (vs. Human Cells)
Example 2 (Patent) 12 nM>1,000

The (3R)-configuration enhances binding to Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis .

PI3K Inhibition

Pyrazolo[1,5-a]pyrimidine analogs featuring similar piperazine motifs exhibit potent PI3Kδ inhibition (IC₅₀ = 18–1,892 nM) . Molecular docking studies reveal:

  • The morpholine oxygen at position 7 forms a hydrogen bond with Val-828 in PI3Kδ’s hinge region .

  • The (3R)-3-methylpiperazine group occupies a hydrophobic pocket near Lys-779, enhancing isoform selectivity .

Physicochemical and ADMET Properties

Solubility and Permeability

  • LogP: Calculated LogP of 1.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Aqueous Solubility: 0.45 mg/mL (pH 7.4), necessitating prodrug strategies for oral formulations .

Metabolic Stability

In vitro studies using human liver microsomes indicate:

  • Primary metabolic pathways: N-demethylation and piperazine ring oxidation .

  • Half-life (t₁/₂): 2.3 hrs, suggesting need for pharmacokinetic optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator